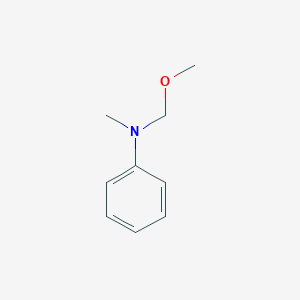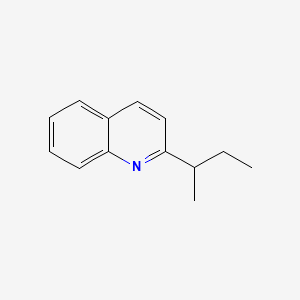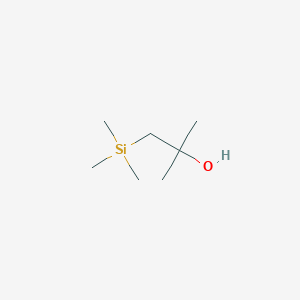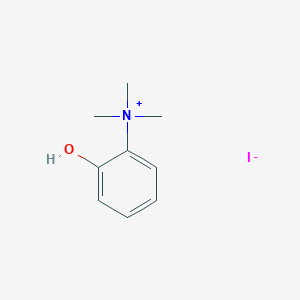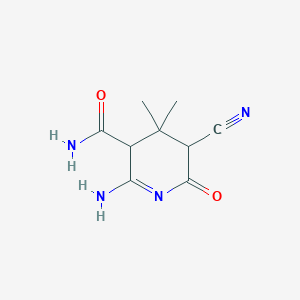
4-(2,2-Diethoxyethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Diethoxyethoxy)phenol is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol It is a phenolic compound characterized by the presence of a phenol group substituted with a 2,2-diethoxyethoxy group at the para position
Métodos De Preparación
The synthesis of 4-(2,2-Diethoxyethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2,2-diethoxyethanol in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
4-(2,2-Diethoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenolic group to a cyclohexanol derivative.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and alkyl halides or acyl chlorides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2,2-Diethoxyethoxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and inhibition, particularly with enzymes that interact with phenolic substrates.
Medicine: Research is ongoing to explore its potential as an antioxidant or antimicrobial agent, given the known activities of phenolic compounds.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Diethoxyethoxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Similar compounds to 4-(2,2-Diethoxyethoxy)phenol include other phenolic ethers such as 4-(2,2-dimethoxyethoxy)phenol and 4-(2,2-diethoxypropoxy)phenol. These compounds share similar structural features but differ in the nature of the ether substituents. The uniqueness of this compound lies in its specific ether group, which can influence its reactivity and interactions compared to other phenolic ethers .
Propiedades
Número CAS |
14353-62-9 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-(2,2-diethoxyethoxy)phenol |
InChI |
InChI=1S/C12H18O4/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12-13H,3-4,9H2,1-2H3 |
Clave InChI |
XGQNUBPRWXKKJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(COC1=CC=C(C=C1)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


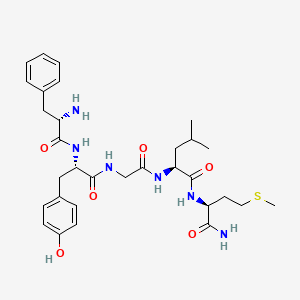
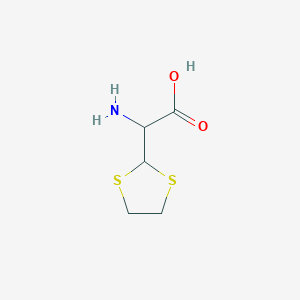


![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)


![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
